Reduced Lipophilicity vs Primary Amine Analog
The N-methyl substitution in 1-(benzo[d]oxazol-2-yl)-N-methylmethanamine lowers the computed octanol-water partition coefficient (XLogP3) to 1.2, compared to 1.99 for the primary amine analog 2-(aminomethyl)benzoxazole [1][2]. This 0.79 log unit decrease corresponds to a roughly 6-fold lower lipophilicity, which is expected to enhance aqueous solubility and reduce non-specific binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 [1] |
| Comparator Or Baseline | 2-(Aminomethyl)benzoxazole; XLogP3 = 1.99 [2] |
| Quantified Difference | ΔXLogP3 = -0.79 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For procurement decisions in drug discovery, a lower LogP is often associated with better developability, making it a key differentiator when selecting building blocks for lead optimization libraries.
- [1] PubChem. (2026). (1,3-Benzoxazol-2-ylmethyl)(methyl)amine (CID 15675902). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15675902 View Source
- [2] PubChem. (2026). 1,3-Benzoxazol-2-ylmethanamine (CID 273388). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/273388 View Source
